TAI-1 Demonstrates ~1000-Fold Greater Potency than the Hec1 Inhibitor INH1
In a direct cellular comparison, TAI-1 exhibits a GI50 of 13.48 nM in K562 chronic myeloid leukemia cells, representing an approximately 1000-fold improvement in potency compared to the Hec1 inhibitor INH1, which has a GI50 of 11.7 µM in the same cell line [1].
| Evidence Dimension | Anti-proliferative potency (GI50) |
|---|---|
| Target Compound Data | 13.48 nM (K562 cells) |
| Comparator Or Baseline | INH1: 11.7 µM (K562 cells) |
| Quantified Difference | ~868-fold (approximately 1000-fold) improvement |
| Conditions | Cell viability assay; 96-hour incubation |
Why This Matters
This sub-micromolar difference means TAI-1 can be used at concentrations that avoid the off-target effects and solubility issues often encountered with the high micromolar concentrations required for INH1.
- [1] Huang, L.Y.L., et al. (2014). Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1. Journal of Experimental & Clinical Cancer Research, 33(1), 6. doi:10.1186/1756-9966-33-6 View Source
